molecular formula C20H23N8O12P B13732639 Inosinylyl-(3'->5')-inosine CAS No. 32452-39-4

Inosinylyl-(3'->5')-inosine

Cat. No.: B13732639
CAS No.: 32452-39-4
M. Wt: 598.4 g/mol
InChI Key: YMHBNJSSNDWETP-XPWFQUROSA-N
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Description

Inosinylyl-(3'->5')-inosine (IpI) is a dinucleoside monophosphate comprising two inosine moieties linked by a 3'->5' phosphodiester bond. Inosine, a purine nucleoside, differs from adenosine by the replacement of the 6-amino group with a hydroxyl group and from guanosine by the absence of the 2-amino group . IpI has been studied in the context of stereoselective aminoacylation reactions, where its structural flexibility allows for exploring prebiotic peptide-RNA interactions . Notably, IpI serves as a model compound for investigating enzymatic incorporation mechanisms, particularly in systems where nucleotide modifications influence catalytic activity .

Properties

CAS No.

32452-39-4

Molecular Formula

C20H23N8O12P

Molecular Weight

598.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl [(2R,3S,4R,5R)-4-hydroxy-2-(hydroxymethyl)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C20H23N8O12P/c29-1-7-14(13(32)20(38-7)28-6-26-10-16(28)22-4-24-18(10)34)40-41(35,36)37-2-8-11(30)12(31)19(39-8)27-5-25-9-15(27)21-3-23-17(9)33/h3-8,11-14,19-20,29-32H,1-2H2,(H,35,36)(H,21,23,33)(H,22,24,34)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1

InChI Key

YMHBNJSSNDWETP-XPWFQUROSA-N

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C5N=CNC6=O)CO)O)O

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C5N=CNC6=O)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of inosinylyl-(3’->5’)-inosine typically involves the chemical coupling of two inosine molecules. This can be achieved through phosphoramidite chemistry, which is commonly used for the synthesis of oligonucleotides. The reaction conditions often include the use of a coupling agent such as tetrazole and a protecting group strategy to ensure selective formation of the desired phosphodiester bond.

Industrial Production Methods: Industrial production of inosinylyl-(3’->5’)-inosine may involve large-scale chemical synthesis using automated synthesizers designed for oligonucleotide production. These synthesizers can efficiently couple nucleosides in a stepwise manner, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Inosinylyl-(3’->5’)-inosine can undergo various chemical reactions, including:

    Hydrolysis: The phosphodiester bond can be cleaved by hydrolytic enzymes such as nucleases.

    Oxidation and Reduction: The hypoxanthine moiety can participate in redox reactions, although these are less common.

    Substitution: The ribose hydroxyl groups can be modified through substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in aqueous solutions with nucleases at physiological pH.

    Oxidation and Reduction: Requires specific oxidizing or reducing agents under controlled conditions.

    Substitution: Often involves the use of protecting groups and selective deprotection steps.

Major Products:

    Hydrolysis: Produces inosine monophosphate and free inosine.

    Oxidation and Reduction: May yield modified hypoxanthine derivatives.

    Substitution: Results in various inosine analogs with altered functional groups.

Scientific Research Applications

Inosinylyl-(3’->5’)-inosine has several applications in scientific research:

    Chemistry: Used as a model compound to study nucleotide interactions and phosphodiester bond formation.

    Biology: Serves as a substrate for studying the activity of nucleases and other enzymes involved in nucleotide metabolism.

    Medicine: Investigated for its potential role in antiviral therapies and as a component of synthetic RNA molecules for therapeutic applications.

    Industry: Utilized in the production of oligonucleotides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of inosinylyl-(3’->5’)-inosine involves its interaction with enzymes that recognize and process nucleotides. It can act as a substrate for nucleases, which cleave the phosphodiester bond, releasing inosine monophosphate and free inosine. Additionally, its hypoxanthine moiety can participate in base-pairing interactions, influencing the structure and function of nucleic acids.

Comparison with Similar Compounds

Table 1: Structural Features of IpI and Analogous Nucleotides

Compound Base Composition Key Structural Differences Enzymatic Compatibility
Inosinylyl-(3'->5')-inosine (IpI) Inosine-Inosine Lacks 2-amino and 6-amino groups; ribose backbone Low efficiency in primer incorporation due to missing 2-amino group
Cytidylyl-(3'->5')-adenosine (CpA) Cytidine-Adenosine Contains cytosine (amino group at position 4) Higher primer incorporation efficiency in RNA synthesis
Guanosine monophosphate (GMP) Guanine Contains 2-amino and 6-oxo groups Preferred substrate for kinases and polymerases
Adenosine-Inosine (1:5 ratio) Adenosine-Inosine Combines adenine (6-amino) and inosine (6-OH) Synergistic cardioprotective effects via distinct pathways

Key Observations :

  • IpI’s lack of the 2-amino group (vs. guanosine) reduces steric clashes in enzymatic systems, partially rescuing activity in variants like CutA L399A .
  • Compared to cytidine-containing dinucleotides (e.g., CpA), IpI exhibits lower lipophilicity when modified, as seen in studies of inosine ketal derivatives .

Functional and Pharmacological Comparisons

Adenosine and Inosine Synergy

  • Cardioprotection: A 1:5 adenosine:inosine ratio reduces myocardial infarct size by 40% in rodent models, leveraging adenosine’s A3 receptor activation and inosine’s ATP-regenerative properties .
  • Cytoprotection: Adenosine (EC50 = 14 µM) is 3× more potent than inosine (EC50 = 43 µM) in reducing hypoxia-induced cell death, requiring conversion to inosine via adenosine deaminase for full efficacy .

Antiparasitic Activity

  • Carbocyclic 6-Benzylthioinosine Analogues: These derivatives are metabolized to 5’-monophosphates by Toxoplasma gondii adenosine kinase, showing IC50 values of 4.6–5.3 µM against wild-type parasites. In contrast, 7-deaza modifications reduce efficacy in adenosine kinase-deficient strains .
  • IpI vs. Guanosine Analogues: Guanosine’s 2-amino group enhances DNAzyme activity (e.g., "10-23" DNA enzyme), whereas inosine substitutions reduce catalytic efficiency by 50% .

Neuroprotection and Immune Modulation

  • Neuroprotection: Inosine suppresses CyclinD1 and CDK4 expression post-ischemia, reducing neuronal apoptosis by 60% in rat models .
  • Immune Checkpoint Enhancement: Inosine combined with immune-checkpoint inhibitors (ICIs) prolongs median progression-free survival (mPFS) by 2.5 months compared to ICI monotherapy .

Metabolic Pathways

Table 2: Metabolic Fate of Inosine Derivatives

Compound Metabolic Pathway Key Metabolites Biological Impact
IpI Aminoacylation 5’-Ala-IpI, 2’-Boc-Ala-IpI Model for prebiotic peptide-RNA interactions
Inosine 5’-monophosphate Salvage pathway Hypoxanthine, ATP ATP regeneration in muscle and immune cells
Adenosine-Inosine Combination Extracellular 5’-nucleotidase activity AMP, adenosine, inosine Renal vasodilation, reduced IR injury

Key Findings :

  • IpI derivatives like 5’-Boc-Ala-IpI demonstrate positional selectivity in lipophilicity, with 3’-end modifications lowering logP values .
  • Inosine synergizes with AMP derivatives to increase renal adenosine secretion by 2.5-fold, critical for regulating vascular resistance .

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